molecular formula C27H28N2O3 B11080238 N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(phenyl)acetyl]benzamide

N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(phenyl)acetyl]benzamide

Cat. No.: B11080238
M. Wt: 428.5 g/mol
InChI Key: JNRXTWVKXLAFLL-UHFFFAOYSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-N-[4-MORPHOLINYL(PHENYL)ACETYL]BENZAMIDE is a synthetic organic compound that belongs to the class of amides. It is characterized by the presence of a benzamide core structure with additional functional groups, including a morpholine ring and phenylacetyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHYLPHENYL)-N-[4-MORPHOLINYL(PHENYL)ACETYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Benzamide Core: This step involves the reaction of 2,6-dimethylaniline with benzoyl chloride under basic conditions to form the benzamide core.

    Introduction of the Phenylacetyl Group: The phenylacetyl group can be introduced through an acylation reaction using phenylacetyl chloride.

    Morpholine Ring Addition:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIMETHYLPHENYL)-N-[4-MORPHOLINYL(PHENYL)ACETYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-DIMETHYLPHENYL)-N-[4-MORPHOLINYL(PHENYL)ACETYL]BENZAMIDE would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-DIMETHYLPHENYL)-N-[4-MORPHOLINYL(PHENYL)ACETYL]BENZAMIDE: can be compared with other benzamide derivatives, such as:

Uniqueness

The uniqueness of N-(2,6-DIMETHYLPHENYL)-N-[4-MORPHOLINYL(PHENYL)ACETYL]BENZAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds. This uniqueness can be explored through comparative studies on their reactivity, stability, and biological activity.

Properties

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-N-(2-morpholin-4-yl-2-phenylacetyl)benzamide

InChI

InChI=1S/C27H28N2O3/c1-20-10-9-11-21(2)24(20)29(26(30)23-14-7-4-8-15-23)27(31)25(22-12-5-3-6-13-22)28-16-18-32-19-17-28/h3-15,25H,16-19H2,1-2H3

InChI Key

JNRXTWVKXLAFLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(=O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

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